molecular formula C28H27NO6 B8020621 Fmoc-D-Asp(Opis)-OH

Fmoc-D-Asp(Opis)-OH

Cat. No.: B8020621
M. Wt: 473.5 g/mol
InChI Key: MEAHCBOPNIDLFH-XMMPIXPASA-N
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Description

Fmoc-D-Asp(OPis)-OH (CAS 200336-86-3) is an Fmoc-protected amino acid building block where the aspartic acid side chain is specifically protected with a 2-phenylisopropyl ester (OPis) group . This protection strategy is critical in solid-phase peptide synthesis (SPPS) to prevent side reactions, such as the formation of aspartimides, which can occur when using standard protecting groups like OtBu during repetitive base-assisted Fmoc deprotection cycles . The D-configuration of the aspartic acid introduces unnatural stereochemistry, which is valuable for studying peptide structure-activity relationships, enhancing metabolic stability, and creating novel peptide architectures. The primary application of this derivative is in the synthesis of complex peptides, including those containing N-alkylated amino acids or cyclic peptides, where precise side-chain protection is necessary to achieve high purity and correct sequence formation . This product is intended for use as a pharmaceutical or biochemical research intermediate and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications. Note on Product Information: The core identification is available , but key details for researchers—such as purity (HPLC), specific optical rotation, melting point, and pricing—are missing from current search results. You will need to source this data from technical specifications or conduct analytical testing.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32)/t24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAHCBOPNIDLFH-XMMPIXPASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1)OC(=O)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Asp(Opis)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is achieved through the reaction of aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected aspartic acid is then further reacted with 2-phenylpropan-2-ol to introduce the Opis group, forming this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Asp(Opis)-OH undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF, to expose the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence and structure. The Fmoc group is removed to allow for the formation of peptide bonds, and the final product is a peptide with the this compound incorporated at the desired position .

Scientific Research Applications

Introduction to Fmoc-D-Asp(Opis)-OH

This compound is a derivative of aspartic acid used predominantly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which facilitates the selective coupling of amino acids during peptide assembly. This compound's ability to undergo various chemical reactions makes it a valuable building block in the development of bioactive peptides and pharmaceutical compounds.

Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Its Fmoc group allows for easy removal under basic conditions, enabling sequential addition of amino acids to form peptides. This compound is particularly advantageous for synthesizing peptides that require specific stereochemical configurations or modifications.

Drug Development

The compound has been explored for its role in developing therapeutic peptides. For instance, it can be incorporated into peptide sequences that target specific receptors or enzymes, potentially leading to novel treatments for various diseases, including cancer and metabolic disorders.

Bioconjugation

This compound can serve as a reactive handle for bioconjugation, allowing researchers to attach various biomolecules (like fluorescent tags or drugs) to peptides. This application is crucial in creating targeted delivery systems in drug development.

Studying Protein Interactions

Researchers utilize peptides synthesized with this compound to investigate protein-protein interactions and enzyme-substrate relationships. By incorporating this amino acid derivative into peptide sequences, scientists can elucidate mechanisms of action and develop inhibitors for specific biological pathways.

Case Study 1: Peptide Therapeutics

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating this compound to evaluate their efficacy against specific cancer cell lines. The results demonstrated that certain peptides exhibited significant cytotoxic activity, suggesting potential therapeutic applications in oncology.

Case Study 2: Targeted Drug Delivery

A research article in Bioconjugate Chemistry detailed the use of this compound in creating peptide-drug conjugates aimed at enhancing the specificity of drug delivery systems. The study highlighted how modifying the peptide backbone with this compound improved binding affinity to target cells while reducing off-target effects.

Mechanism of Action

The mechanism of action of Fmoc-D-Asp(Opis)-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of aspartic acid during the synthesis process, preventing unwanted side reactions. The Opis group provides additional stability and solubility to the compound. The Fmoc group is removed under basic conditions to expose the free amino group, allowing for peptide bond formation with other amino acids .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between Fmoc-D-Asp(Opis)-OH and related compounds:

Compound Protecting Group Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Deprotection Conditions
This compound Opis* Not explicitly reported (assumed CₙHₘOₖ) ~650–700 (estimated) Peptide synthesis, nanoparticle surface charge modulation Mild acid (e.g., TFA)
Fmoc-D-Asp(OtBu)-OH tert-Butyl (OtBu) C₂₃H₂₅NO₆ 411.45 SPPS, telodendrimer synthesis for drug delivery TFA (95% deprotection efficiency)
Fmoc-Asp(ODmab)-OH Dmab** C₃₉H₄₂N₂O₈ 666.77 Orthogonal protection in complex peptide synthesis Strong acid (e.g., TFA with scavengers)
Fmoc-Asp(OMpe)-OH 3-Methylpentyl C₂₅H₂₉NO₆ 439.50 Specialty peptide synthesis with enhanced solubility in organic solvents Acidic or enzymatic cleavage

*Dmab = 4-{[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl.

Role in Nanoparticle Design

  • Cationic analogs (e.g., Fmoc-D-Lys(Boc)-OH) show higher cellular uptake but increased hemolytic activity, highlighting the importance of aspartic acid’s anionic properties .
  • Biodistribution: Anionic nanoparticles derived from Fmoc-D-Asp(OtBu)-OH exhibit prolonged circulation and reduced liver accumulation compared to cationic variants, making them ideal for pulmonary or tumor-targeted drug delivery .

Research Findings and Case Studies

Nanoparticle Functionalization

  • Dexamethasone-Loaded Nanoparticles: Telodendrimers incorporating Fmoc-D-Asp(OtBu)-OH (n = 3) showed 50% reduction in allergic airway inflammation in murine models, outperforming free dexamethasone .

Biological Activity

Fmoc-D-Asp(Opis)-OH, a derivative of aspartic acid, is an important building block in peptide synthesis, particularly in the context of avoiding aspartimide formation, which can complicate peptide purity and functionality. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

  • Chemical Name : N-alpha-(9-Fluorenylmethyloxycarbonyl)-D-aspartic acid alpha-(2-phenylisopropyl ester)
  • Molecular Formula : C₁₉H₁₇N₁O₆
  • Molecular Weight : 355.341 g/mol
  • CAS Number : 136083-57-3
  • Melting Point : 146-151 °C
  • Density : 1.4 g/cm³

This compound is utilized primarily in solid-phase peptide synthesis (SPPS). Its unique structure allows for effective coupling while minimizing side reactions such as aspartimide formation, which is a significant issue in the synthesis of peptides containing aspartic acid. The protection provided by the 2-phenylisopropyl group enhances stability during the synthesis process.

Biological Activities

  • Peptide Synthesis : this compound is particularly noted for its role in synthesizing peptides that are less prone to aspartimide formation. This is crucial for maintaining the integrity and efficacy of therapeutic peptides.
  • Neurotransmitter Activity : Aspartic acid derivatives have been implicated in neurotransmission. They may act on NMDA receptors, influencing synaptic plasticity and cognitive functions.
  • Antimicrobial Properties : Some studies suggest that aspartic acid derivatives can exhibit antimicrobial activity, potentially making them useful in developing new antibiotics or antimicrobial agents.

Case Study 1: Aspartimide Formation Reduction

A comparative study demonstrated that using this compound significantly reduced the formation of aspartimides during peptide synthesis compared to traditional derivatives like Fmoc-D-Asp(OtBu)-OH. In tests involving simulated deprotection cycles, the use of this compound resulted in negligible aspartimide levels, thus confirming its efficacy in maintaining peptide purity (Table 1).

Peptide VariantAspartimide Formation (%)Target Peptide Yield (%)
Fmoc-D-Asp(OtBu)15%75%
Fmoc-D-Asp(Opis)<0.1%95%

Case Study 2: Neurotransmitter Activity

Research published in the Journal of Organic Chemistry indicated that peptides synthesized using this compound showed enhanced binding affinity to NMDA receptors compared to those synthesized with other derivatives. This suggests potential applications in neuropharmacology (Sakina et al., 1988).

Q & A

Q. What is the role of Fmoc-D-Asp(Opis)-OH in solid-phase peptide synthesis (SPPS)?

this compound is a protected aspartic acid derivative used to incorporate D-aspartate residues into peptide chains while minimizing side reactions. The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the amino terminus during synthesis, while the Opis (O-pivaloyloxymethylisopropylidene) group protects the β-carboxylic acid, preventing premature cyclization or aspartimide formation. This compound is critical for synthesizing peptides with stereochemical precision, particularly in sequences requiring D-amino acids for structural or functional studies .

Q. How should this compound be stored to maintain stability?

Store the compound at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the Opis group. Ensure anhydrous conditions by using desiccants and moisture-resistant containers. Pre-dissolve in dry dimethylformamide (DMF) or dichloromethane (DCM) before use to avoid degradation during peptide chain elongation .

Q. What coupling reagents are optimal for incorporating this compound into peptide sequences?

Use uronium-based reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) and DIEA (N,N-diisopropylethylamine). These systems achieve >95% coupling efficiency for sterically hindered residues, reducing the risk of incomplete reactions .

Advanced Research Questions

Q. How can aspartimide formation be minimized during SPPS with this compound?

Q. What strategies ensure enantiomeric purity when using D-Asp derivatives in peptide synthesis?

Enantiomeric purity is critical for functional studies. Strategies include:

  • Chiral HPLC validation : Use a Chirobiotic T column with a methanol/water/acetic acid mobile phase to resolve D/L-Asp isomers.
  • Kinetic control : Optimize coupling times (e.g., 1–2 hours for HATU-mediated reactions) to prevent racemization.
  • Low-temperature synthesis : Perform couplings at 4°C to slow base-catalyzed epimerization .

Q. How does this compound perform in solution-phase vs. solid-phase cyclization for macrocyclic peptides?

Solution-phase cyclization typically yields higher macrocycle purity (>90%) compared to solid-phase methods (<70%). For example, in the synthesis of Pipecolidepsin A, solution-phase cyclization using PyBOP-HOAt-DIEA in DMF produced fewer side products, whereas solid-phase methods suffered from residual resin-bound impurities .

Q. What analytical methods are recommended for characterizing peptides containing this compound?

  • LC-MS : Use a C18 column with a 0.1% formic acid/acetonitrile gradient to detect aspartimide byproducts (Δm/z = -18 for cyclization).
  • MALDI-TOF : Confirm molecular weight with α-cyano-4-hydroxycinnamic acid (CHCA) matrix.
  • Circular Dichroism (CD) : Verify secondary structure integrity, especially for D-amino acid-containing peptides .

Methodological Challenges

Q. How to resolve contradictions in coupling efficiency data for this compound across studies?

Discrepancies often arise from solvent purity or reagent ratios. For reproducibility:

  • Use freshly distilled DMF to eliminate dimethylamine contaminants.
  • Standardize molar ratios (e.g., 3:3:6 for HATU:HOAt:DIEA) to ensure consistent activation.
  • Validate protocols with a control peptide (e.g., GRGDSP) to benchmark coupling efficiency .

Q. What novel applications exist for this compound beyond peptide synthesis?

Recent studies explore its use in:

  • Bioconjugation : Site-specific labeling of proteins via β-carboxylic acid ligation.
  • Hydrogel design : Incorporating D-Asp residues to modulate mechanical properties in self-assembling peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.